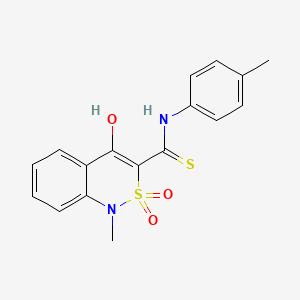![molecular formula C9H10BrN3O2S B1417597 [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea CAS No. 477848-19-4](/img/structure/B1417597.png)
[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB) was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1 H and 13 C-NMR .Molecular Structure Analysis
The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions .Chemical Reactions Analysis
The metal complexes [M (AHMB)n] where M = Co (II), Ni (II), Cu (II) and Zn (II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-Bromo-2-hydroxy-5-methoxybenzaldehyde has a density of 1.7±0.1 g/cm3, boiling point of 272.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Anti-Inflammatory Screening and Molecular Docking Studies
Thiourea derivatives, including compounds similar in structure to [(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea, have shown promise in anti-inflammatory applications. Molecular docking studies have been conducted to analyze the interactions of synthesized thiourea derivatives with active sites of COX-1, COX-2, and 5-LOX enzymes, which are crucial in inflammation pathways. These studies suggest that certain structural features of thiourea derivatives contribute significantly to their binding potential and interaction strength with target proteins, leading to potential anti-inflammatory properties (Nikolic, Mijajlovic, & Nedeljković, 2022).
Coordination Chemistry and Chemosensing
Thiourea derivatives have been extensively studied for their coordination chemistry with selected metals (Cu, Ag, Au) and their applications as chemosensors. These compounds can form coordination complexes with metals, which are useful in various biological and medicinal applications. Additionally, thiourea derivatives have been explored for their potential in analytical chemistry, particularly as chemosensors for detecting anions and cations in environmental and biological samples. The versatility of these compounds in forming metal complexes and acting as sensitive chemosensors highlights their significant potential in pharmaceutical chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).
Radioprotective Effects in Biological Systems
Research has also explored the radioprotective effects of novel thiourea compounds, including their influence on the development of plants such as peas (Pisum sativum L.) under gamma-ray exposure. Some thiourea compounds have demonstrated a capacity to reduce the chromosome aberrations induced by radiation, increase the survival rate of irradiated plants, and even enhance certain growth parameters. This suggests potential applications of thiourea derivatives in protecting biological systems against the harmful effects of radiation, which could have implications for agriculture and possibly for human radioprotection in medical contexts (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Orientations Futures
Propriétés
IUPAC Name |
[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-15-6-2-5(4-12-13-9(11)16)8(14)7(10)3-6/h2-4,14H,1H3,(H3,11,13,16)/b12-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMFGLNGKNABH-UUILKARUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)
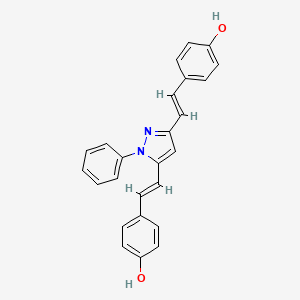
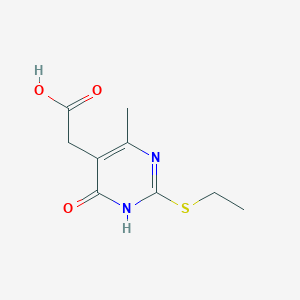
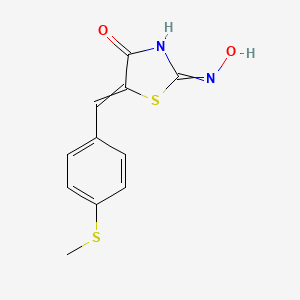
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
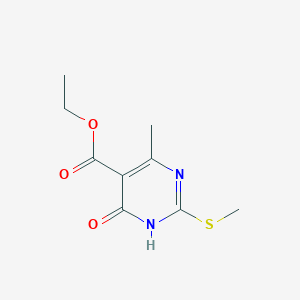
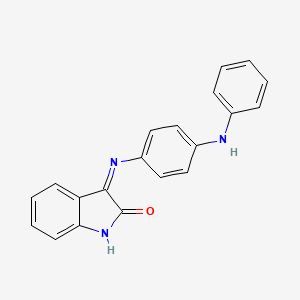
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
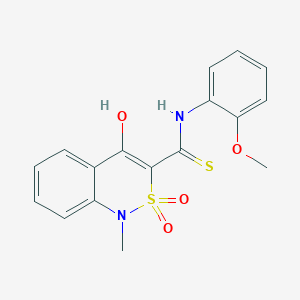
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
